REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]([CH3:12])([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH3:5].[OH-].[Li+].Cl>CO>[CH3:12][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)([CH3:5])[C:3]([OH:13])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0.275 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C1=NC=CC=C1)C)=O
|
Name
|
|
Quantity
|
3.65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 60 ml of 5:1 ethyl acetate/methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |